molecular formula C22H25NO5 B3117678 Nalpha-Fmoc-D-serine tert-Butyl Ester CAS No. 225662-91-9

Nalpha-Fmoc-D-serine tert-Butyl Ester

Cat. No. B3117678
M. Wt: 383.4 g/mol
InChI Key: ZYOWIDHANLLHNO-UHFFFAOYSA-N
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Description

“Nalpha-Fmoc-D-serine tert-Butyl Ester” is a chemical compound with the molecular formula C22H25NO5 . It is also known as Fmoc-O-tert-butyl-D-serine .


Molecular Structure Analysis

The molecular structure of “Nalpha-Fmoc-D-serine tert-Butyl Ester” consists of 22 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The molecular weight is 383.44 .


Chemical Reactions Analysis

“Nalpha-Fmoc-D-serine tert-Butyl Ester” is used in peptide synthesis . It can undergo various chemical reactions, including deprotection reactions . For example, aqueous phosphoric acid can be used for the deprotection of tert-butyl esters .


Physical And Chemical Properties Analysis

“Nalpha-Fmoc-D-serine tert-Butyl Ester” is a white to orange to green powder or crystal . It has a melting point of 127°C and a predicted boiling point of 588.4±45.0°C . The predicted density is 1.216±0.06 g/cm3 . It is soluble in chloroform .

Safety And Hazards

“Nalpha-Fmoc-D-serine tert-Butyl Ester” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOWIDHANLLHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-Fmoc-D-serine tert-Butyl Ester

Synthesis routes and methods

Procedure details

To a solution of commercial N-Fmoc-L-serine (1.5 g, 4.58 mmol) in EtOAc (40 ml), a solution of t-butyl 2,2,2-trichloroacetimidate (4.00 g, 18.32 mmol) in cyclohexane (18 ml) was added dropwise. After stirring at room temperature for 24 hrs, the solution was evaporated and the residue was purified by flash chromatography (n-Hexane/EtOAc 70:3), yielding the title compound (1.20 g, 68%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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